An In-depth Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol
An In-depth Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical and physical properties, synthesis, and experimental protocols for cis-2-Vinyl-1,3-dioxolane-4-methanol. This chiral building block, derived from glycerol, is a valuable intermediate in organic synthesis.
Core Chemical Properties
cis-2-Vinyl-1,3-dioxolane-4-methanol is a cyclic acetal. Its structure features a dioxolane ring substituted with a vinyl group at the 2-position and a hydroxymethyl group at the 4-position. The "cis" designation indicates that the vinyl and hydroxymethyl groups are on the same side of the dioxolane ring.
The following table summarizes the key quantitative properties of cis-2-Vinyl-1,3-dioxolane-4-methanol.
| Property | Value | Source |
| CAS Number | 16081-26-8 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [2] |
| IUPAC Name | (2-ethenyl-1,3-dioxolan-4-yl)methanol | [2] |
Synthesis and Experimental Protocols
The primary route for synthesizing 2-vinyl-1,3-dioxolane-4-methanol is the acid-catalyzed reaction between glycerol and acrolein.[3][4][5] This reaction produces a mixture of cis and trans isomers, from which the cis isomer must be separated.
This protocol describes a general laboratory-scale procedure for the synthesis.
Materials:
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Glycerol
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Acrolein (stabilized)
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Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or another solid acid catalyst)[3]
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Anhydrous solvent (e.g., dichloromethane or toluene)
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Neutralizing agent (e.g., sodium bicarbonate solution)
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus for water removal), dissolve glycerol in the chosen anhydrous solvent.
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Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution. Strong Brønsted acids are generally effective for this dehydration and cyclization reaction.[3][4]
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Acrolein Addition: Cool the mixture in an ice bath. Slowly add acrolein dropwise to the stirred solution. Acrolein is volatile and toxic, so this step must be performed in a well-ventilated fume hood.
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Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
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Workup:
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Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over an anhydrous drying agent.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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-
Purification: The resulting crude product will be a mixture of cis and trans isomers. Separation of these isomers typically requires column chromatography on silica gel. The polarity difference between the isomers allows for their separation, although this can be challenging.
Diagrams and Workflows
Visual representations of the synthesis and experimental workflow aid in understanding the process.
The following diagram illustrates the acid-catalyzed reaction between glycerol and acrolein, leading to the formation of both cis and trans isomers of 2-vinyl-1,3-dioxolane-4-methanol.
Caption: Acid-catalyzed reaction of glycerol and acrolein.
This flowchart details the step-by-step process from reaction setup to the isolation of the final product.
Caption: Workflow for synthesis and purification.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sustainable production of acrolein: investigation of solid acid–base catalysts for gas-phase dehydration of glycerol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Liquid-Phase Dehydration of Glycerol to Acrolein with ZSM-5-Based Catalysts in the Presence of a Dispersing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards the sustainable production of acrolein by glycerol dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
